molecular formula C21H26N4O2S B6798529 N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide

N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide

Cat. No.: B6798529
M. Wt: 398.5 g/mol
InChI Key: FTYQKLQOOZZBKA-UHFFFAOYSA-N
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Description

N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxan-4-yl and thiazol-2-yl intermediates, which are then coupled with the hexahydro-[1,4]diazepino[1,2-a]indole core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide: shares structural similarities with other thiazole and indole derivatives, which are also studied for their biological activities.

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Indole derivatives: Widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-21(23-20-22-13-19(28-20)15-6-10-27-11-7-15)24-8-3-9-25-17(14-24)12-16-4-1-2-5-18(16)25/h1-2,4-5,13,15,17H,3,6-12,14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYQKLQOOZZBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2CC3=CC=CC=C3N2C1)C(=O)NC4=NC=C(S4)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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